molecular formula C19H25Cl2N3O B12767065 3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate CAS No. 116870-75-8

3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate

Cat. No.: B12767065
CAS No.: 116870-75-8
M. Wt: 382.3 g/mol
InChI Key: TWCRUTAUFUMAHS-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is a complex organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindolinone Core: This can be achieved through a cyclization reaction involving an appropriate phthalic anhydride derivative.

    Introduction of the Aminophenyl Group: This step may involve a nucleophilic substitution reaction where an aminophenyl group is introduced to the isoindolinone core.

    Addition of the Dimethylaminopropyl Group: This step could involve an alkylation reaction using a dimethylaminopropyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminophenyl)isoindolin-1-one
  • 2-(2-Dimethylaminopropyl)isoindolin-1-one
  • 3-(2-Aminophenyl)-2-propylisoindolin-1-one

Uniqueness

3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of aminophenyl and dimethylaminopropyl groups may enhance its interaction with biological targets, making it a compound of interest for further research.

Properties

CAS No.

116870-75-8

Molecular Formula

C19H25Cl2N3O

Molecular Weight

382.3 g/mol

IUPAC Name

3-(2-aminophenyl)-2-[3-(dimethylamino)propyl]-3H-isoindol-1-one;dihydrochloride

InChI

InChI=1S/C19H23N3O.2ClH/c1-21(2)12-7-13-22-18(16-10-5-6-11-17(16)20)14-8-3-4-9-15(14)19(22)23;;/h3-6,8-11,18H,7,12-13,20H2,1-2H3;2*1H

InChI Key

TWCRUTAUFUMAHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl.Cl

Origin of Product

United States

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